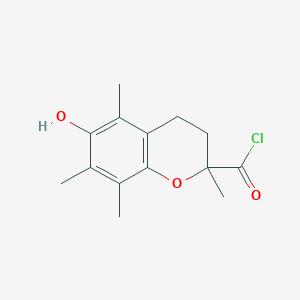

6-Hydroxy-2,5,7,8-tetramethylchromane-2-carbonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Hydroxy-2,5,7,8-tetramethylchromane-2-carbonyl chloride is a chemical compound known for its antioxidant properties. It is structurally related to vitamin E and is often used in various scientific and industrial applications due to its ability to scavenge free radicals and prevent oxidative damage.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2,5,7,8-tetramethylchromane-2-carbonyl chloride typically involves the chlorination of 6-Hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves refluxing the carboxylic acid with thionyl chloride, which results in the formation of the corresponding acyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of reaction parameters are common practices in industrial settings.

化学反応の分析

Types of Reactions

6-Hydroxy-2,5,7,8-tetramethylchromane-2-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Hydrolysis: The compound can be hydrolyzed to revert to the carboxylic acid form in the presence of water or aqueous bases.

Oxidation and Reduction: While the chromane ring is relatively stable, the hydroxyl group can undergo oxidation to form quinones under specific conditions.

Common Reagents and Conditions

Thionyl Chloride (SOCl2): Used for the chlorination of the carboxylic acid.

Amines, Alcohols, and Thiols: Used in substitution reactions to form various derivatives.

Water or Aqueous Bases: Used in hydrolysis reactions.

Major Products Formed

Amides, Esters, and Thioesters: Formed through substitution reactions.

6-Hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid: Formed through hydrolysis.

科学的研究の応用

6-Hydroxy-2,5,7,8-tetramethylchromane-2-carbonyl chloride is widely used in scientific research due to its antioxidant properties. Some of its applications include:

Chemistry: Used as a precursor in the synthesis of various derivatives for studying antioxidant mechanisms.

Biology: Employed in cell culture studies to investigate the effects of oxidative stress and the protective role of antioxidants.

Medicine: Explored for its potential therapeutic effects in preventing oxidative damage in diseases such as cancer and neurodegenerative disorders.

Industry: Used as an additive in food and cosmetic products to enhance shelf life by preventing oxidation.

作用機序

The antioxidant activity of 6-Hydroxy-2,5,7,8-tetramethylchromane-2-carbonyl chloride is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The compound targets reactive oxygen species (ROS) and reactive nitrogen species (RNS), preventing them from causing cellular damage. The chromane ring structure plays a crucial role in stabilizing the resulting radicals, making the compound an effective antioxidant.

類似化合物との比較

Similar Compounds

6-Hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid (Trolox): A water-soluble analog of vitamin E with similar antioxidant properties.

α-Tocopherol: A form of vitamin E that is lipid-soluble and widely used as an antioxidant.

Butylated Hydroxytoluene (BHT): A synthetic antioxidant used in food and cosmetic products.

Uniqueness

6-Hydroxy-2,5,7,8-tetramethylchromane-2-carbonyl chloride is unique due to its specific structure, which allows it to be used in both aqueous and lipid environments. This dual solubility enhances its versatility in various applications compared to other antioxidants that may be limited to either aqueous or lipid phases.

生物活性

6-Hydroxy-2,5,7,8-tetramethylchromane-2-carbonyl chloride, also known as Trolox derivative, is a synthetic compound recognized for its potent antioxidant properties. Structurally related to vitamin E, this compound has garnered attention in both scientific research and industrial applications due to its ability to scavenge free radicals and mitigate oxidative stress.

The primary mechanism of action for this compound involves the donation of hydrogen atoms to reactive oxygen species (ROS), effectively neutralizing them. This process prevents oxidative damage to cellular components such as DNA, proteins, and lipids.

Biochemical Pathways

- Oxidative Stress Pathway : The compound significantly impacts the oxidative stress pathway by reducing ROS levels.

- Cellular Effects : The molecular effects include decreased lipid peroxidation and enhanced cellular longevity through reduced cellular damage.

Research Findings

Numerous studies have investigated the biological activity of this compound:

- Antioxidant Capacity : Research indicates that this compound exhibits a high capacity for scavenging free radicals. It has been compared with other antioxidants using various assays such as DPPH and ABTS radical scavenging tests.

- Cytotoxicity Studies : In vitro studies have shown that the compound does not exhibit significant cytotoxic effects on human cell lines at therapeutic concentrations. This suggests a favorable safety profile for potential therapeutic applications.

- Protective Effects in Disease Models : Animal studies have demonstrated that this compound can prevent oxidative stress-related damage in models of neurodegenerative diseases and cancer. For instance, it has been shown to protect rat thymocytes from peroxynitrite-mediated apoptosis .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Solubility | Antioxidant Activity |

|---|---|---|---|

| This compound | Structure | Water-soluble | High |

| Trolox (6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) | Similar to above | Water-soluble | Standard antioxidant |

| α-Tocopherol (Vitamin E) | Structure | Lipid-soluble | High |

| Butylated Hydroxytoluene (BHT) | Synthetic antioxidant | Lipid-soluble | Moderate |

Applications in Scientific Research

The compound's antioxidant properties make it a valuable tool in various fields:

- Biochemistry : Used as a standard in antioxidant assays.

- Pharmacology : Investigated for its protective effects against oxidative stress in chronic diseases.

- Food Science : Employed as an additive to enhance the shelf life of products by preventing oxidation.

Case Studies

- Neuroprotective Effects : A study demonstrated that administering this compound reduced oxidative damage in rat models of Alzheimer's disease. The results indicated improved cognitive function and reduced markers of oxidative stress .

- Cancer Research : In vitro studies on cancer cell lines showed that the compound inhibited cell proliferation and induced apoptosis through oxidative stress modulation .

特性

IUPAC Name |

6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromene-2-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClO3/c1-7-8(2)12-10(9(3)11(7)16)5-6-14(4,18-12)13(15)17/h16H,5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEBWOGJXEBJDJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)C(=O)Cl)C(=C1O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。